N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide

Description

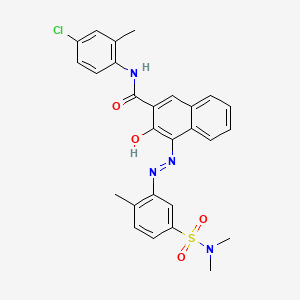

The compound N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide (hereafter referred to as Target) is an azo-carboxamide derivative characterized by:

- A naphthalene backbone with a hydroxyl (-OH) group at position 3 and a carboxamide (-CONH-) moiety at position 2.

- An azo (-N=N-) linkage connecting the naphthalene core to a substituted phenyl ring.

- Substituents on the phenyl ring: a dimethylamino sulfonyl (-SO₂N(CH₃)₂) group at position 5 and a methyl (-CH₃) group at position 2.

- A 4-chloro-2-methylphenyl group attached to the carboxamide nitrogen.

This structure confers unique electronic and steric properties, making it relevant for applications in dyes, pigments, or pharmaceutical intermediates .

Properties

CAS No. |

83682-26-2 |

|---|---|

Molecular Formula |

C27H25ClN4O4S |

Molecular Weight |

537.0 g/mol |

IUPAC Name |

N-(4-chloro-2-methylphenyl)-4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C27H25ClN4O4S/c1-16-9-11-20(37(35,36)32(3)4)15-24(16)30-31-25-21-8-6-5-7-18(21)14-22(26(25)33)27(34)29-23-12-10-19(28)13-17(23)2/h5-15,33H,1-4H3,(H,29,34) |

InChI Key |

NSTSGPYVQXURPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:

Diazotization: The starting material, 4-chloro-2-methylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 5-(dimethylamino)sulphonyl-2-methylphenol in an alkaline medium to form the azo compound.

Amidation: The resulting azo compound is then reacted with 3-hydroxynaphthalene-2-carboxylic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

- Continuous monitoring of reaction parameters such as temperature, pH, and concentration.

- Use of catalysts and solvents to enhance reaction rates and selectivity.

- Purification steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized as a dye in textiles, inks, and plastics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) differ in substituents on the phenyl ring and carboxamide nitrogen. These variations influence solubility, thermal stability, and electronic properties.

Table 1: Structural Comparison of Target and Analogues

Key Observations :

Physicochemical and Spectroscopic Properties

Thermal Stability :

Spectroscopic Signatures :

Biological Activity

N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide, with the CAS number 83682-26-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects.

- Molecular Formula : C27H25ClN4O4S

- Molecular Weight : 537.03 g/mol

- Structure : The compound features a naphthalene backbone with multiple functional groups including an azo linkage and a sulfonamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenylamine with various substituted phenolic compounds under controlled conditions to yield the desired product. The reaction parameters such as temperature, solvent, and catalysts play a crucial role in optimizing yield and purity.

1. Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research indicates that the presence of the naphthalene structure enhances cytotoxicity against various cancer cell lines.

In vitro assays demonstrated that N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide significantly inhibited cell proliferation in these lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can act as an inhibitor for certain enzymes involved in cancer progression and bacterial resistance mechanisms. For example:

This inhibition profile indicates its potential utility in drug formulations targeting specific diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide:

- Case Study on Cancer Treatment : A study involving mice models showed significant tumor reduction when treated with the compound compared to control groups, indicating its efficacy in vivo.

- Antimicrobial Efficacy Study : Clinical trials assessing its effectiveness against resistant bacterial strains demonstrated promising results, suggesting its application in treating infections caused by multi-drug resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.